
2-Methoxypentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypentan-3-one, also known as MPO, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. However, MPO has also gained attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methoxypentan-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, 2-Methoxypentan-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects
2-Methoxypentan-3-one has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity and its potential as an antioxidant. Additionally, 2-Methoxypentan-3-one has been shown to have anti-inflammatory properties and may have potential as a treatment for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxypentan-3-one has several advantages for use in lab experiments, including its low toxicity and its ability to act as a solvent for various compounds. Additionally, 2-Methoxypentan-3-one is relatively easy to synthesize, making it a cost-effective option for use in research. However, there are also limitations to the use of 2-Methoxypentan-3-one in lab experiments, including its potential to react with certain compounds and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methoxypentan-3-one. One area of interest is the development of 2-Methoxypentan-3-one as a treatment for various inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-Methoxypentan-3-one may have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Finally, 2-Methoxypentan-3-one may have potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals, as it has unique chemical properties that make it a valuable building block for organic synthesis.
Synthesemethoden
The synthesis of 2-Methoxypentan-3-one can be achieved through several methods, including the oxidation of 2-methyl-1-pentanol using potassium permanganate and the reaction of 2-methyl-1-pentene with hydrogen peroxide. However, the most commonly used method is the oxidation of 2-methyl-1-pentanol using potassium dichromate.
Wissenschaftliche Forschungsanwendungen
2-Methoxypentan-3-one has been studied extensively for its potential applications in scientific research. It has been used as a solvent in organic synthesis, a reagent in the preparation of chiral compounds, and a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, 2-Methoxypentan-3-one has been used as a flavoring agent in the food industry, where it is used to enhance the fruity flavor of various food products.
Eigenschaften
CAS-Nummer |
17042-18-1 |
|---|---|
Produktname |
2-Methoxypentan-3-one |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-methoxypentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
WLBNTABJGHRBQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)OC |
Kanonische SMILES |
CCC(=O)C(C)OC |
Synonyme |
2-methoxypentan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



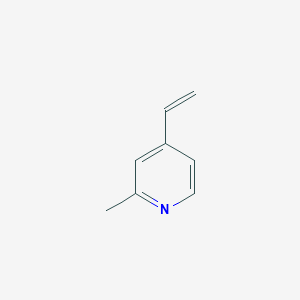


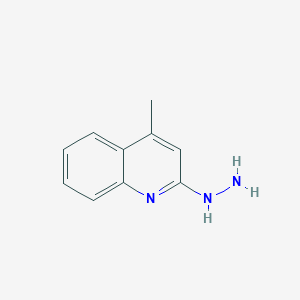
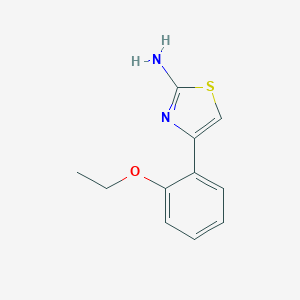
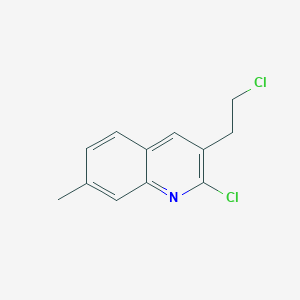
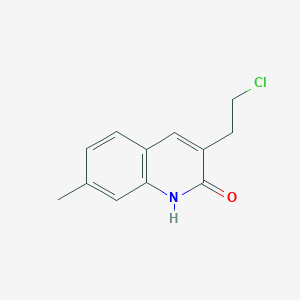




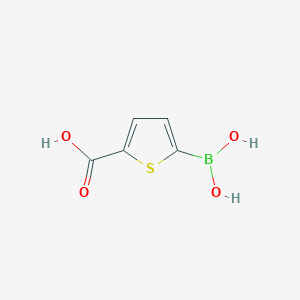
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
